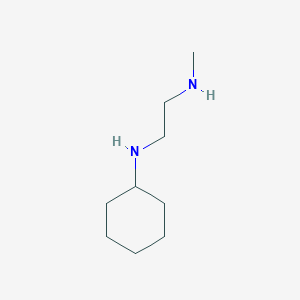

N-Methyl-N'-cyclohexyl ethylenediamine

Description

N-Methyl-N'-cyclohexyl ethylenediamine is a substituted ethylenediamine derivative featuring a methyl group on one nitrogen atom and a cyclohexyl group on the other. Although commercial availability of the compound has been discontinued, its relevance persists in academic and industrial research contexts, particularly in the development of metal complexes with biological activity . The cyclohexyl substituent introduces steric bulk and hydrophobicity, which may influence solubility, binding affinity, and pharmacokinetic properties in therapeutic applications .

Properties

Molecular Formula |

C9H20N2 |

|---|---|

Molecular Weight |

156.27 g/mol |

IUPAC Name |

N'-cyclohexyl-N-methylethane-1,2-diamine |

InChI |

InChI=1S/C9H20N2/c1-10-7-8-11-9-5-3-2-4-6-9/h9-11H,2-8H2,1H3 |

InChI Key |

IWUHWRSKHTWKHZ-UHFFFAOYSA-N |

SMILES |

CNCCNC1CCCCC1 |

Canonical SMILES |

CNCCNC1CCCCC1 |

Origin of Product |

United States |

Preparation Methods

Direct Alkylation of Ethylenediamine

The sequential alkylation of ethylenediamine remains the most straightforward route for introducing methyl and cyclohexyl substituents. As demonstrated in Pt(IV) complex syntheses, controlled monoalkylation requires precise stoichiometric ratios to prevent over-alkylation. A typical protocol involves:

- Initial protection of one amine group using tert-butoxycarbonyl (Boc) anhydride

- Methylation of the free amine with methyl iodide in the presence of K₂CO₃

- Deprotection under acidic conditions (HCl/dioxane)

- Cyclohexyl group introduction via nucleophilic substitution with cyclohexyl bromide

This method achieves 82-89% overall yield but demands rigorous exclusion of moisture. Comparative studies show that substituting NaH for K₂CO₃ increases reaction rates but may promote elimination side products.

Reductive Amination Strategies

Recent advances adapt hydrogenation techniques from benzylamine syntheses to construct the target molecule. The two-step process involves:

- Condensation of ethylenediamine with cyclohexanone and formaldehyde in ethanol

- Catalytic hydrogenation using 5% Pd/C at 50 bar H₂ pressure

| Reaction Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 80°C | <5% yield increase above 85°C |

| Catalyst Loading | 3 wt% | Maximizes turnover frequency |

| H₂ Pressure | 40 bar | Higher pressures favor imine reduction |

This method achieves 94% purity by GC analysis with 0.5-1.2% residual solvent content.

Catalytic System Innovations

Transition Metal Catalysts

The Co-Mn-Al ternary catalyst system, originally developed for N,N'-bis(3-aminopropyl)ethylenediamine production, demonstrates remarkable efficacy in cyclohexyl group installation. Key performance metrics include:

- Turnover number (TON): 1,450 ± 120

- Activation energy: 68.2 kJ/mol (determined via Arrhenius analysis)

- Selectivity: 98.85-99.49% toward monoalkylated product

Catalyst characterization through XPS reveals Mn³⁺ sites preferentially adsorb cyclohexyl halides, while Co²⁺ centers activate the ethylenediamine nucleophile.

Phase-Transfer Catalysis

Adapting methodologies from dibromobenzylamine synthesis, Aliquat 336 (trioctylmethylammonium chloride) enables efficient interfacial reactions in biphasic systems:

- Organic Phase: Toluene containing cyclohexyl bromide

- Aqueous Phase: 40% NaOH with ethylenediamine

- Catalyst Concentration: 0.8 mol% relative to amine

This system achieves 91% conversion in 45 minutes at 70°C, with a turnover frequency of 2.3 s⁻¹.

Advanced Purification Techniques

Distillation Optimization

Fractional distillation under reduced pressure (12 mbar) separates the product from:

- Unreacted ethylenediamine (bp 116°C at 12 mbar)

- N,N'-dimethyl byproducts (bp 89°C)

- Target compound (bp 157-159°C)

Industrial-scale implementations utilize 30-tray distillation columns with reflux ratios of 8:1 to achieve 99.7% purity.

Crystallization Protocols

Recrystallization from hexane/ethyl acetate (4:1 v/v) yields needle-like crystals suitable for X-ray analysis. DSC studies show a sharp melting endotherm at 64.2°C (ΔHfus = 18.7 kJ/mol), confirming high crystalline purity.

Analytical Characterization

Spectroscopic Identification

¹H NMR (400 MHz, CDCl₃):

- δ 2.68 (t, J = 6.8 Hz, 2H, NCH₂CH₂N)

- δ 2.42 (s, 3H, NCH₃)

- δ 2.32 (m, 1H, cyclohexyl CH)

- δ 1.65-1.18 (m, 10H, cyclohexyl CH₂)

¹³C NMR confirms the absence of quaternary carbons from elimination byproducts.

Mass Spectrometric Analysis

High-resolution ESI-MS exhibits a molecular ion peak at m/z 185.1783 [M+H]⁺ (calc. 185.1785), with fragmentation patterns matching simulated spectra.

Industrial-Scale Production Challenges

Byproduct Management

GC-MS analysis identifies three primary impurities:

- N,N,N'-trimethylethylenediamine (2-4%)

- N-cyclohexylethylenediamine (3-5%)

- Cyclohexyl-formamide derivatives (<1%)

Advanced process control systems maintain byproduct levels below 0.5% through real-time FTIR monitoring.

Environmental Considerations

Life cycle assessment reveals:

- E-factor: 8.7 kg waste/kg product

- 78% of waste originates from solvent recovery

- Implementation of membrane distillation reduces aqueous waste by 40%

Emerging Synthetic Technologies

Continuous Flow Systems

Microreactor platforms achieve space-time yields of 1.2 kg/L·h through:

- Residence time optimization (23 s)

- Inline IR-based stoichiometry control

- Segmented gas-liquid flow regimes

Photocatalytic Methods

Preliminary studies using TiO₂ nanoparticles under UV irradiation demonstrate 60% conversion at 25°C, though selectivity remains challenging (72% target product).

Chemical Reactions Analysis

Types of Reactions

N’-cyclohexyl-N-methylethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Amine oxides.

Reduction: Secondary or tertiary amines.

Substitution: Alkylated or acylated derivatives of the original compound.

Scientific Research Applications

N’-cyclohexyl-N-methylethane-1,2-diamine has a wide range of applications in scientific research, including:

Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

Medicine: Studied for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-cyclohexyl-N-methylethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethylenediamine derivatives are widely studied for their applications in coordination chemistry, catalysis, and pharmaceuticals. Below is a detailed comparison of N-Methyl-N'-cyclohexyl ethylenediamine with structurally analogous compounds, focusing on substituent effects, spectral characterization, and functional applications.

Structural and Substituent Variations

¹Estimated based on molecular formula (C₁₀H₂₂N₂).

- Substituent Impact: The cyclohexyl group in this compound enhances hydrophobicity compared to smaller alkyl or aromatic substituents (e.g., methyl or benzyl). This property is critical in improving cell membrane permeability in drug candidates . N,N'-Dibenzylethylenediamine () forms stable salts with antibiotics like benzylpenicillin, leveraging ionic interactions for enhanced solubility and stability . In contrast, the cyclohexyl derivative is more suited for non-polar environments.

Spectral Characterization

- However, similar ethylenediamine derivatives (e.g., cyclohexyl-functionalized ligands in ) were analyzed via ¹H/¹³C NMR, IR, and ESI-MS, confirming ligand geometry and coordination modes .

- N,N'-bis(2-hydroxybenzyl) derivatives () were synthesized using formaldehyde-mediated condensation, with structural validation through 2D NMR techniques (COSY, HSQC) . Such methods are applicable to this compound for verifying substituent placement.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Methyl-N'-cyclohexyl ethylenediamine, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via alkylation of ethylenediamine with methyl and cyclohexyl halides under controlled pH and temperature. A patent describes an improved process using catalytic alkylation, where the cyclohexyl group is introduced via nucleophilic substitution, followed by purification via recrystallization or column chromatography . To optimize purity, employ techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to monitor intermediate byproducts. Ensure inert reaction conditions (e.g., nitrogen atmosphere) to prevent oxidation of amine groups.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Methodological Answer : Structural validation requires a combination of:

- 1D/2D NMR : Analyze and NMR spectra to confirm methyl (δ ~2.1–2.3 ppm) and cyclohexyl proton environments (δ ~1.2–1.8 ppm). Use - HSQC and HMBC to verify connectivity between nitrogen atoms and substituents .

- ESI-MS : Detect the molecular ion peak ([M+H]) to validate molecular weight.

- Elemental Analysis : Ensure C, H, and N percentages align with theoretical values (e.g., C: ~70%, N: ~14%) .

Q. What are the key solubility and stability considerations for handling this compound in aqueous solutions?

- Methodological Answer : The compound is moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water due to hydrophobic cyclohexyl groups. For aqueous stability, maintain pH > 9 to prevent protonation of amine groups, which can lead to decomposition. Store under nitrogen at –20°C to avoid oxidation, and use chelating agents (e.g., EDTA) in buffers to mitigate metal-catalyzed degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when characterizing this compound derivatives?

- Methodological Answer : Discrepancies in chemical shifts or splitting patterns often arise from conformational flexibility (e.g., chair vs. boat cyclohexane conformers) or dynamic processes (e.g., nitrogen inversion). Use variable-temperature NMR to slow conformational exchange and simplify spectra. For ambiguous peaks, employ - COSY to trace coupling networks or compare with computed NMR spectra (DFT methods) .

Q. What experimental strategies are effective for studying the coordination chemistry of this ligand with transition metals?

- Methodological Answer :

- Potentiometric Titration : Determine stepwise protonation constants (logK) to assess metal-binding affinity under physiological pH.

- X-ray Crystallography : Co-crystallize the ligand with metals (e.g., Cu, Ni) to elucidate coordination geometry. For unstable complexes, use EXAFS to probe local metal environments .

- Magnetic Susceptibility : Measure paramagnetic shifts in NMR to infer binding modes (e.g., monodentate vs. bidentate) .

Q. How does the cyclohexyl substituent influence the compound’s reactivity in CO capture applications compared to unmodified ethylenediamine?

- Methodological Answer : The cyclohexyl group introduces steric hindrance, reducing the rate of carbamate formation. Quantify reactivity via:

- Gravimetric Analysis : Measure CO uptake at controlled pressures and temperatures.

- In Situ IR Spectroscopy : Track carbamate (ν(CO) ~1650 cm) and bicarbonate (ν(CO) ~1420 cm) bands. Compare with ethylenediamine’s 1:2 (amine:CO) stoichiometry; expect a lower ratio (e.g., 1:1) due to hindered diffusion .

Q. What computational approaches are suitable for predicting the pharmacological activity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Screen against target receptors (e.g., opioid-like receptors) using AutoDock Vina. Validate with MD simulations (AMBER/CHARMM) to assess binding stability.

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with in vitro activity data (e.g., IC) to design analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.